Bauerine B

Description

Structure

3D Structure

Properties

CAS No. |

156312-10-6 |

|---|---|

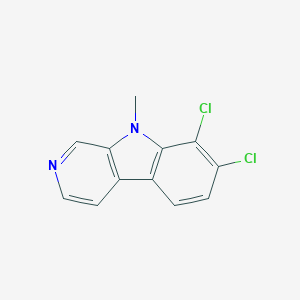

Molecular Formula |

C12H8Cl2N2 |

Molecular Weight |

251.11 g/mol |

IUPAC Name |

7,8-dichloro-9-methylpyrido[3,4-b]indole |

InChI |

InChI=1S/C12H8Cl2N2/c1-16-10-6-15-5-4-7(10)8-2-3-9(13)11(14)12(8)16/h2-6H,1H3 |

InChI Key |

XGTYSLIGRKUXED-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |

Canonical SMILES |

CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |

Other CAS No. |

156312-10-6 |

Synonyms |

bauerine B |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antiviral Potential of Bauerine B: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

While the quest for novel antiviral agents continues to be a critical area of research, information regarding the specific antiviral activity and mechanism of action of Bauerine B remains exceptionally limited in publicly available scientific literature. This document summarizes the current state of knowledge regarding this compound's antiviral properties, drawing from the sparse existing data.

Executive Summary

This compound, a chlorine-containing β-carboline alkaloid, has been identified as having antiviral activity. It was first isolated from the terrestrial blue-green alga Dichothrix baueriana. Initial findings have indicated its potential against Herpes Simplex Virus type 2 (HSV-2); however, comprehensive studies detailing its mechanism of action, quantitative efficacy, and specific molecular targets are not available in the current body of scientific literature.

Introduction to this compound

This compound belongs to the β-carboline class of alkaloids, a group of compounds known for a wide range of biological activities. It was first described in a 1994 publication in the Journal of Natural Products by Larsen, Moore, and Patterson.[1] This initial report stands as the primary source of information on this compound's antiviral potential. While related compounds, such as Bauerine C, have been investigated for their antiproliferative properties and as scaffolds for kinase inhibitors, these studies do not provide direct insight into the antiviral mechanism of this compound.[2][3][4]

Antiviral Activity of this compound

The sole mention of this compound's antiviral activity specifies its effect against Herpes Simplex Virus type 2 (HSV-2) .[1] HSV-2 is a prevalent human pathogen responsible for genital herpes. Unfortunately, the 1994 abstract does not provide quantitative data regarding the potency of this activity, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Table 1: Summary of this compound Antiviral Activity

| Compound | Virus Tested | Reported Activity | Quantitative Data (IC50/EC50) | Source |

| This compound | Herpes Simplex Virus type 2 (HSV-2) | Active | Not Reported | [1] |

Mechanism of Action: An Uncharted Territory

Currently, there is no published research detailing the mechanism of action by which this compound exerts its antiviral effects against HSV-2. The molecular targets, the specific stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, egress), and any involved cellular signaling pathways remain unknown.

Due to the lack of experimental data, it is not possible to provide diagrams of signaling pathways or experimental workflows related to this compound's antiviral mechanism.

Experimental Protocols

The original 1994 publication that identified this compound's anti-HSV-2 activity does not include detailed experimental protocols within its abstract. Without access to the full-text article or subsequent studies, a description of the specific assays used to determine the antiviral effect cannot be provided.

Standard virological assays that would typically be used to characterize a novel antiviral compound include:

-

Plaque Reduction Assay: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

-

Yield Reduction Assay: To determine the reduction in the production of infectious virus particles.

-

Time-of-Addition and Time-of-Removal Assays: To identify the specific stage of the viral life cycle targeted by the compound.

-

Mechanism of Action Studies: Including enzyme inhibition assays, binding assays, and analysis of viral protein and nucleic acid synthesis.

It is important to note that there is no evidence in the available literature that these, or any other specific assays, have been performed for this compound.

Future Directions and Conclusion

The initial report of this compound's activity against HSV-2 presents an intriguing starting point for further investigation. To elucidate its potential as a therapeutic agent, future research would need to focus on:

-

Confirmation of Antiviral Activity: Re-synthesis or isolation of this compound to perform comprehensive in vitro antiviral testing against a panel of viruses, including various strains of HSV-2.

-

Quantitative Analysis: Determination of key antiviral parameters such as IC50, EC50, and the cytotoxicity concentration (CC50) to establish a selectivity index.

-

Mechanism of Action Studies: A full battery of virological and biochemical assays to identify the molecular target and the affected stage of the viral life cycle.

-

Structural Biology: Co-crystallization studies with potential viral or host targets to understand the molecular interactions.

References

- 1. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes† - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Mechanism of Betulinic Acid in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid (BA), a pentacyclic triterpenoid of natural origin, has garnered significant attention in oncological research due to its potent and selective cytotoxic effects against a variety of cancer cell lines.[1] This technical guide provides an in-depth exploration of the core mechanisms through which betulinic acid exerts its anti-cancer activity. The primary focus will be on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, often mediated by the generation of reactive oxygen species (ROS). This document synthesizes current understanding, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key assays used in the investigation of its cytotoxic properties.

Cytotoxic Activity of Betulinic Acid

Betulinic acid has demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell viability.[2] The IC50 values for betulinic acid can vary depending on the cancer cell type and the duration of exposure.

Table 1: IC50 Values of Betulinic Acid and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Betulinic Acid | U937 | Human Myeloid Leukemia | Not specified | Not specified | [1] |

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 µM | Not specified | [3] |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 µM | Not specified | [3] |

| PBTDG | Breast Cancer Cells | Breast Cancer | 1.48 µM | Not specified | [4] |

| Sorafenib | Breast Cancer Cells | Breast Cancer | 4.45 µM | Not specified | [4] |

| Thienopyrimidine 52 | T47D | Breast Cancer | 6.9 ± 0.04 µM | Not specified | [5] |

| Thienopyrimidine 52 | MDA-MB-231 | Breast Cancer | 10 ± 0.04 µM | Not specified | [5] |

Core Cytotoxic Mechanisms

The anti-cancer effects of betulinic acid are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. These events are often initiated by intracellular oxidative stress.

Induction of Apoptosis

Betulinic acid is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[6][7][8] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane and the subsequent activation of a cascade of caspase enzymes that execute cell death.

Key Events in Betulinic Acid-Induced Apoptosis:

-

Generation of Reactive Oxygen Species (ROS): Treatment with betulinic acid leads to an excessive accumulation of ROS within cancer cells.[1] This oxidative stress is a critical upstream event that triggers the apoptotic cascade.[1][9]

-

Mitochondrial Membrane Permeabilization (MMP): Elevated ROS levels lead to the loss of mitochondrial membrane potential.[6][10] This is a crucial step in the early stages of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: Betulinic acid upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[10] This shift in the Bax/Bcl-2 ratio favors apoptosis.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[6][10]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[8]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[10]

Cell Cycle Arrest

In addition to inducing apoptosis, betulinic acid can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[1] Studies have shown that BA can cause cell cycle arrest at the S or G2/M phase in various cancer cell lines.[1] This prevents the cells from proceeding through division, ultimately leading to a reduction in tumor growth. The arrest is often associated with the upregulation of cell cycle inhibitors like p21.[11]

Modulated Signaling Pathways

The cytotoxic effects of compounds similar to betulinic acid are often linked to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death.

ROS/MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that can be activated by cellular stress, including high levels of ROS.[10] In some cancer cells, compounds like Bruceine D (BD), which also induces ROS, have been shown to activate the MAPK signaling pathway, contributing to the induction of both apoptosis and autophagy.[10] Activation of specific MAPK members, such as p38-MAPK, has been directly implicated in mediating cell death in response to natural cytotoxic compounds.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the cytotoxic mechanism of betulinic acid.

Cell Viability Assay (Crystal Violet Assay)

This assay is used to determine the cytotoxicity of a compound against a panel of cancer cell lines and to calculate IC50 values.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of betulinic acid (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation: After incubation, discard the medium and wash the cells with 1X Phosphate Buffered Saline (PBS). Fix the cells by adding 100 µL of 4% formaldehyde for 15 minutes at room temperature.

-

Staining: Remove the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.[2]

Apoptosis Detection by Annexin V-PE/7-AAD Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment.[12]

Protocol:

-

Cell Culture and Treatment: Culture cancer cells and treat them with the desired concentrations of betulinic acid for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 300 x g for 5 minutes).

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Phycoerythrin (PE) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][13]

Protocol:

-

Sample Preparation: Treat cells with betulinic acid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

Fluorescence Microscopy for Protein Localization

Fluorescence microscopy can be used to visualize changes in protein localization, such as the translocation of cytochrome c or changes in cellular morphology during apoptosis.[18][19][20]

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with betulinic acid as required.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution containing BSA to reduce non-specific binding.

-

Immunostaining: Incubate with a primary antibody against the protein of interest (e.g., cytochrome c), followed by a fluorescently-labeled secondary antibody. A nuclear counterstain like DAPI can also be used.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Capture images to document protein localization and morphological changes.

Conclusion

Betulinic acid demonstrates significant potential as an anti-cancer agent, exerting its cytotoxicity through a multi-pronged mechanism. Its ability to induce ROS-mediated apoptosis via the intrinsic mitochondrial pathway, coupled with its capacity to induce cell cycle arrest, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and validate the therapeutic potential of betulinic acid and similar natural compounds in the development of novel cancer therapies.

References

- 1. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Selective apoptosis induction in transformed fibroblasts by B cell lines: involvement of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. bu.edu [bu.edu]

- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Mini-review: fluorescence imaging in cancer cells using dye-doped nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origin of Bauerine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bauerine B, a halogenated β-carboline alkaloid, represents a class of natural products with intriguing biological potential. First isolated from a terrestrial cyanobacterium, its unique chemical scaffold has attracted attention for its antiviral properties. This technical guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug discovery. While quantitative biological activity data remains elusive in publicly accessible literature, this document consolidates the foundational knowledge necessary for future research and development efforts.

Discovery and Natural Source

This compound was first identified in 1994 by Larsen, Moore, and Patterson as a constituent of the terrestrial blue-green alga, Dichothrix baueriana[1]. This discovery was part of a broader investigation into the secondary metabolites of cyanobacteria, organisms renowned for producing a diverse array of bioactive compounds. The isolation of this compound, alongside its congeners Bauerine A and C, highlighted the potential of terrestrial cyanobacteria as a source of novel chemical entities.

Chemical Structure

This compound is characterized by a tricyclic β-carboline core, which is a common motif in many biologically active alkaloids. The defining feature of this compound is the presence of a chlorine atom, a modification that is relatively rare in this class of compounds and is thought to influence its biological activity.

Isolation from Dichothrix baueriana

3.1. General Overview

The isolation of this compound from its natural source involves a multi-step process typical for the purification of microbial secondary metabolites. This process begins with the large-scale culture of Dichothrix baueriana, followed by extraction of the biomass and subsequent chromatographic separation to yield the pure compound.

3.2. Experimental Protocol: Extraction and Fractionation

While the complete, detailed experimental protocol from the original 1994 publication by Larsen et al. is not available in readily accessible public domains, a general workflow can be inferred from standard natural product isolation techniques.

Figure 1. A generalized workflow for the isolation of this compound from Dichothrix baueriana.

3.3. Structural Elucidation

The definitive structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. These techniques provided the necessary data to establish the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Proposed Biosynthesis

The biosynthetic pathway of this compound in Dichothrix baueriana has not been explicitly elucidated. However, based on the well-established biosynthesis of other β-carboline alkaloids, a plausible pathway can be proposed. The core of this pathway is the Pictet-Spengler reaction .

This reaction involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by an intramolecular cyclization. In the case of this compound, it is hypothesized that the biosynthesis begins with the enzymatic chlorination of the amino acid L-tryptophan.

Figure 2. A proposed biosynthetic pathway for this compound, highlighting the key Pictet-Spengler reaction.

Biological Activity

The initial report on this compound described its activity against Herpes Simplex Virus type 2 (HSV-2)[1]. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50), are not available in the accessible scientific literature. The presence of the β-carboline scaffold, a known pharmacophore, suggests that this compound may possess other biological activities, such as antiproliferative effects, but this remains to be experimentally validated.

Table 1: Summary of Biological Activity Data for this compound

| Biological Activity | Target | Quantitative Data (IC50/EC50) | Reference |

| Antiviral | Herpes Simplex Virus type 2 | Not Reported | [1] |

| Antiproliferative | Not Reported | Not Reported | - |

Future Directions

The study of this compound presents several opportunities for future research:

-

Total Synthesis: The development of a robust total synthesis route would enable the production of larger quantities of this compound for comprehensive biological evaluation and the generation of structural analogs with potentially improved activity and pharmacokinetic properties.

-

Quantitative Biological Evaluation: A thorough investigation of the antiviral and antiproliferative activities of this compound, including the determination of IC50 and CC50 values against a panel of viruses and cancer cell lines, is crucial to ascertain its therapeutic potential.

-

Biosynthetic Pathway Elucidation: Genomic and transcriptomic analysis of Dichothrix baueriana, coupled with isotopic labeling studies, could definitively uncover the biosynthetic gene cluster and enzymatic machinery responsible for the production of this compound.

-

Mechanism of Action Studies: Investigating the molecular target and mechanism of action of this compound's antiviral activity would provide valuable insights for the development of novel antiviral therapeutics.

Conclusion

This compound stands as a compelling example of the chemical diversity found within cyanobacteria. Its chlorinated β-carboline structure and initial report of antiviral activity warrant further investigation. While a lack of publicly available quantitative data and detailed experimental protocols currently limits a full assessment of its potential, this guide provides a solid foundation for researchers to build upon. The exploration of this compound and its analogs holds promise for the discovery of new therapeutic leads.

References

An In-depth Technical Guide to the Identification of a β-Carboline Alkaloid's Biological Targets

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological targets of Bauerine B is limited in publicly available scientific literature. This guide, therefore, focuses on the known targets of the closely related compound, Bauerine C, and the broader class of β-carboline alkaloids to infer potential biological activities and target identification strategies for this compound.

Introduction to this compound and β-Carboline Alkaloids

This compound belongs to the β-carboline class of alkaloids, which are heterocyclic compounds with a core tryptamine scaffold. These natural products are known for their diverse pharmacological activities. Bauerines, including this compound and C, have been isolated from the blue-green alga Dichothrix baueriana. While the specific biological targets of this compound have not been extensively characterized, research on the related compound Bauerine C and other β-carboline alkaloids provides significant insights into its potential mechanisms of action. These compounds have been shown to interact with a range of biological targets, including protein kinases, DNA, and enzymes involved in neurotransmission.

Potential Biological Targets of β-Carboline Alkaloids

Based on studies of Bauerine C and the broader β-carboline family, the following are potential biological targets for this compound:

-

Cyclin-Dependent Kinase-Like Kinases (CLKs): A derivative of Bauerine C has been shown to be a potent inhibitor of CLK1 and CLK4, suggesting that these kinases are potential targets for this compound.

-

DNA: β-carboline alkaloids are known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects.

-

Topoisomerases: These enzymes are crucial for managing DNA topology. Inhibition of topoisomerases is a common mechanism for anti-cancer drugs, and some β-carbolines have demonstrated this activity.

-

Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases.

-

Viral Proteins: Bauerines have been reported to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2), indicating potential interactions with viral proteins essential for replication.

Quantitative Data

| Compound | Target | IC50 (nM) | Assay Type |

| KH-CB19 | CLK1 | 20 | Kinase Assay |

| CLK4 | - | Kinase Assay | |

| CLK3 | >100-fold selective vs CLK1 | Kinase Assay |

Experimental Protocols for Target Identification and Validation

The following are detailed methodologies for key experiments that can be employed to identify and validate the biological targets of this compound.

Target Identification Using Affinity Chromatography-Mass Spectrometry

This method aims to isolate and identify proteins that directly bind to this compound from a complex biological sample.

Methodology:

-

Synthesis of this compound Affinity Probe: Chemically modify this compound to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly altering its bioactive conformation.

-

Immobilization of the Probe: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.

-

Cell Lysis and Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue sample.

-

Affinity Pull-Down: Incubate the immobilized this compound probe with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin. Identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins that were specifically pulled down by the this compound probe.

CLK1 Kinase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound against CLK1.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from a known CLK1 substrate), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding a phosphate source, typically [γ-³²P]ATP or using a non-radioactive method that measures ADP production (e.g., ADP-Glo™ Kinase Assay). Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Detection of Phosphorylation:

-

Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence-Based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.

-

-

IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines if this compound can bind to DNA by displacing a fluorescent intercalating dye.

Methodology:

-

Prepare DNA-Dye Complex: Incubate a solution of double-stranded DNA (e.g., calf thymus DNA) with a fluorescent intercalating dye (e.g., ethidium bromide or SYBR Green) until a stable fluorescence signal is achieved.

-

Addition of this compound: Add increasing concentrations of this compound to the DNA-dye complex.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye after each addition of this compound.

-

Data Analysis: A decrease in fluorescence intensity indicates that this compound is displacing the fluorescent dye from the DNA, suggesting an intercalative binding mode. The data can be used to calculate the binding affinity (e.g., Kd).

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the DNA relaxation activity of Topoisomerase I.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase I, and reaction buffer.

-

Inhibitor Incubation: Add various concentrations of this compound or a known Topoisomerase I inhibitor (e.g., camptothecin) as

Dichothrix baueriana: A Reservoir of Novel Bioactive Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dichothrix baueriana, a species of cyanobacteria belonging to the family Rivulariaceae, has emerged as a promising source of unique and biologically active secondary metabolites. This technical guide provides an in-depth overview of the known bioactive compounds isolated from Dichothrix baueriana, with a primary focus on the chlorinated β-carboline alkaloids known as bauerines. This document details their biological activities, outlines experimental protocols for their extraction, isolation, and bioactivity assessment, and explores potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Bioactive Compounds from Dichothrix baueriana

To date, the primary bioactive compounds identified from Dichothrix baueriana are a series of chlorinated β-carboline alkaloids. These compounds, designated as bauerine A, B, and C, were first isolated from a terrestrial strain of Dichothrix baueriana (GO-25-2).[1]

Quantitative Bioactivity Data

The bauerines have demonstrated notable antiviral and cytotoxic activities. The following table summarizes the reported quantitative data for these compounds.

| Compound | Biological Activity | Cell Line/Virus | IC50 / MIC | Reference |

| Bauerine A | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 2 µg/mL | [1] |

| Cytotoxicity | LoVo (human colon adenocarcinoma) | 3 µg/mL | [1] | |

| Bauerine B | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 5 µg/mL | [1] |

| Cytotoxicity | LoVo (human colon adenocarcinoma) | 30 µg/mL | [1] | |

| Bauerine C | Antiviral | Herpes Simplex Virus Type 2 (HSV-2) | 2 µg/mL | [1] |

| Cytotoxicity | LoVo (human colon adenocarcinoma) | 30 ng/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of the source organism, extraction and isolation of bioactive compounds, and the assessment of their biological activities.

Cultivation of Dichothrix baueriana (Strain GO-25-2)

Workflow for Cultivation of Dichothrix baueriana

Caption: General workflow for the cultivation of Dichothrix baueriana.

Extraction and Isolation of Bauerines

The following protocol is based on the methods described by Larsen et al. (1994).[1]

Workflow for Extraction and Isolation of Bauerines

Caption: Workflow for the extraction and isolation of bauerines.

Detailed Steps:

-

Extraction: The dried biomass of D. baueriana is extracted exhaustively with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

-

Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water (H2O). The organic layer, containing the less polar compounds including the bauerines, is collected.

-

Concentration: The EtOAc-soluble fraction is concentrated under reduced pressure to yield a dry residue.

-

High-Performance Liquid Chromatography (HPLC): The residue is then subjected to reversed-phase HPLC for purification. A C18 column is typically used for this purpose.

-

Fractionation: The compounds are eluted from the HPLC column using a gradient of acetonitrile (MeCN) in water.

-

Isolation and Characterization: The fractions corresponding to bauerines A, B, and C are collected and their purity is confirmed. The chemical structures are elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the antiviral activity of compounds against Herpes Simplex Virus Type 2 (HSV-2).

Workflow for Plaque Reduction Assay

Caption: Workflow for the antiviral plaque reduction assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[2][3][4]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways affected by bauerines have not been elucidated, the general mechanisms of cytotoxicity for β-carboline alkaloids have been studied. These compounds are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Proposed Cytotoxic Mechanism of β-Carbolines

The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by β-carboline alkaloids in cancer cells. This is a proposed model and may not entirely represent the specific actions of bauerines.

Caption: Proposed mechanism of β-carboline-induced apoptosis.

Conclusion and Future Directions

Dichothrix baueriana represents a valuable natural source for the discovery of novel bioactive compounds, as evidenced by the identification of the bauerines with potent antiviral and cytotoxic activities. The information provided in this technical guide serves as a foundational resource for further research and development.

Future investigations should focus on:

-

Comprehensive phytochemical analysis: A thorough chemical investigation of D. baueriana is warranted to identify other classes of bioactive compounds that may be present.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the bauerines is crucial for understanding their therapeutic potential.

-

Cultivation optimization: Developing optimized cultivation protocols for D. baueriana will be essential for the sustainable production of its bioactive metabolites.

-

Analog synthesis: The chemical synthesis of bauerine analogs could lead to the development of derivatives with improved efficacy and reduced toxicity.

By pursuing these research avenues, the full therapeutic potential of the bioactive compounds from Dichothrix baueriana can be realized.

References

In Silico Prediction of Bauerine B Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bauerine B, a chlorine-containing β-carboline alkaloid isolated from the blue-green alga Dichothrix baueriana, has demonstrated notable antiviral activity, particularly against herpes simplex virus type 2.[1] Despite its therapeutic potential, the precise molecular targets of this compound remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and validate the molecular targets of this compound, providing a roadmap for accelerating its development as a potential therapeutic agent. This document details a hypothetical workflow, leveraging established computational methodologies and outlining subsequent experimental validation protocols. The proposed approach integrates ligand-based and structure-based screening, followed by robust biochemical and cell-based assays to confirm predicted interactions. Furthermore, we explore the potential signaling pathways that may be modulated by this compound, offering insights into its mechanism of action.

Introduction to this compound and In Silico Target Prediction

This compound belongs to the β-carboline class of alkaloids, a group of compounds known for a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory effects.[2][3][4][5] The planar tricyclic ring system of β-carbolines allows them to intercalate into DNA and interact with various protein targets such as cyclin-dependent kinases (CDKs) and topoisomerases.[3][4]

In silico target prediction, also known as computational target fishing, has emerged as a powerful tool in drug discovery to identify the molecular targets of small molecules.[6][7][8][9] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, such as molecular docking, utilize the three-dimensional structure of potential protein targets to predict binding affinity.

This guide proposes a multi-pronged in silico approach to identify the molecular targets of this compound, capitalizing on its known antiviral activity and structural similarity to other bioactive β-carbolines.

Proposed In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound integrates several computational tools to enhance the reliability of the predictions.

References

- 1. beta-Carbolines from the blue-green alga Dichothrix baueriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Bauerine B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bauerine B, a chlorine-containing β-carboline alkaloid, was first identified and isolated from the terrestrial blue-green alga Dichothrix baueriana. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its known biological activity, with a focus on its antiviral properties against Herpes Simplex Virus Type 2 (HSV-2). The document includes tabulated quantitative data from spectroscopic analyses and graphical representations of experimental workflows to facilitate understanding and further research into this naturally derived compound.

Discovery and Source

This compound was first reported in 1994 by Larsen, Moore, and Patterson as one of three novel chlorine-containing β-carboline alkaloids isolated from the terrestrial blue-green alga Dichothrix baueriana (GO-25-2).[1] These compounds, named Bauerines A, B, and C, were identified as part of a screening program for novel bioactive compounds from cyanobacteria.[1]

Isolation and Purification

The isolation of this compound from Dichothrix baueriana involves a multi-step extraction and chromatographic purification process. The following protocol is based on the original methodology described by Larsen et al. (1994).

Experimental Protocol: Isolation of this compound

2.1. Extraction:

-

Lyophilized cells of Dichothrix baueriana are extracted with a 2:1 mixture of methanol (MeOH) and toluene.

-

The resulting extract is partitioned between ethyl acetate (EtOAc) and water.

-

The ethyl acetate layer, containing the crude mixture of Bauerines, is concentrated under reduced pressure.

2.2. Chromatographic Purification:

-

Initial Separation: The crude extract is subjected to silica gel vacuum flash chromatography, eluting with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of UV-active spots corresponding to the Bauerines.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Final Purification: Isocratic HPLC is then employed to yield pure this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation and Characterization

The structure of this compound was determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry

Electron ionization mass spectrometry (EIMS) was utilized to determine the molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Ion (M+) | m/z 252 |

| Molecular Formula | C13H9ClN2O |

Table 1: Mass Spectrometry Data for this compound.

Mass Spectrometry Fragmentation Logic

Caption: Putative fragmentation pathway of this compound in EIMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in elucidating the detailed chemical structure of this compound. The data reveals the characteristic signals of a β-carboline skeleton with specific substitutions.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.40 | d | 5.2 |

| H-3 | 7.85 | d | 5.2 |

| H-5 | 7.60 | d | 8.5 |

| H-8 | 7.55 | d | 1.5 |

| H-7 | 7.25 | dd | 8.5, 1.5 |

| NH | 8.90 | br s | - |

| OCH₃ | 4.05 | s | - |

Table 2: ¹H NMR Spectroscopic Data for this compound.

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C-1 | 142.5 |

| C-3 | 115.2 |

| C-4 | 139.8 |

| C-4a | 129.0 |

| C-4b | 121.5 |

| C-5 | 120.8 |

| C-6 | 135.1 |

| C-7 | 118.5 |

| C-8 | 111.2 |

| C-8a | 140.1 |

| C-9a | 132.6 |

| C=O | 158.0 |

| OCH₃ | 56.2 |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Biological Activity

This compound, along with its analogs Bauerine A and C, has demonstrated antiviral activity against Herpes Simplex Virus Type 2 (HSV-2).[1]

Antiviral Activity

The antiviral properties of this compound were evaluated in in vitro assays.

| Parameter | Value |

| Virus | HSV-2 |

| Activity | Active |

Table 4: Antiviral Activity of this compound.

The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated. However, studies on other β-carboline alkaloids suggest potential interference with viral replication processes. Some β-carbolines have been shown to inhibit viral DNA or RNA synthesis, while others may interfere with viral entry into host cells.

Hypothesized Antiviral Signaling Pathway Interference

Caption: Hypothesized point of intervention of this compound in the HSV-2 life cycle.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an antiviral agent. Its unique chlorine-containing β-carboline structure, derived from a cyanobacterial source, makes it an interesting target for further investigation. Future research should focus on elucidating the specific molecular mechanism of its antiviral activity, including the identification of its direct cellular or viral targets and its impact on host signaling pathways. Total synthesis of this compound and its analogs could provide a scalable source for further preclinical and clinical development and allow for structure-activity relationship studies to optimize its therapeutic potential.

References

A Technical Guide to the Physico-chemical Properties of Bauerine B for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of Bauerine B, a chlorinated β-carboline alkaloid. The information presented herein is intended to support research and development efforts in the fields of virology and medicinal chemistry.

Core Physico-chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [2] |

| Molecular Weight | 251.12 g/mol | Calculated |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note on Missing Data: The lack of publicly available experimental data for melting point, solubility, and pKa necessitates that researchers undertaking studies with this compound determine these parameters empirically. General solubility trends for β-carbolines suggest they are often soluble in organic solvents. The basic nature of the pyridine ring in the β-carboline structure implies that this compound will have a pKa, making its solubility pH-dependent.

Experimental Protocols

Isolation and Purification of this compound

This compound, along with its analogs Bauerine A and C, was first isolated from the terrestrial blue-green alga Dichothrix baueriana (GO-25-2). The characterization of these compounds was achieved through mass and NMR spectral analysis.[1] While the seminal paper does not provide a detailed step-by-step protocol, a general workflow for the isolation of alkaloids from cyanobacteria can be inferred and is depicted in the diagram below. This process typically involves extraction with organic solvents, followed by chromatographic separation to isolate the compounds of interest.

Antiviral Activity Assessment against Herpes Simplex Virus 2 (HSV-2)

This compound has demonstrated activity against Herpes Simplex Virus type 2 (HSV-2).[1] Standard virological assays are employed to quantify the antiviral efficacy of compounds like this compound. The following are detailed methodologies for two common assays:

The MTS assay is a colorimetric method used to determine the number of viable cells in culture, which can be adapted to assess the cytopathic effect of a virus and the protective effect of an antiviral compound.

Principle: The tetrazolium salt MTS is reduced by viable cells with active metabolism to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Infection and Treatment: Infect the cells with HSV-2 at a specific multiplicity of infection (MOI), for example, 0.25. Concurrently, treat the infected cells with various concentrations of this compound. Include appropriate controls: uninfected cells, infected untreated cells, and a positive control antiviral agent.

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

MTS Addition: Add 20 µl of MTS solution to each well.

-

Incubation: Incubate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3][4]

The percentage of cell viability can be calculated and used to determine the EC₅₀ (50% effective concentration) of this compound.

The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral agent.

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Protocol:

-

Cell Seeding: Seed confluent monolayers of Vero cells in 6-well or 12-well plates.

-

Infection: Infect the cell monolayers with a known titer of HSV-2 (e.g., 100 plaque-forming units per well) for 1.5 hours at 37°C.

-

Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 1% fetal bovine serum) containing various concentrations of this compound and a gelling agent like methylcellulose or agarose.

-

Incubation: Incubate the plates at 37°C for 3-4 days until clear plaques are visible.

-

Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

The percentage of plaque reduction is calculated relative to the untreated virus control, and the IC₅₀ (50% inhibitory concentration) is determined.[5][6]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antiviral activity are not yet fully elucidated. However, studies on related β-carboline alkaloids suggest a likely mode of action that involves interference with the later stages of the viral replication cycle.

One study on a β-carboline alkaloid demonstrated its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway . This was achieved through the inhibition of IκB kinase (IKK) activity, which in turn prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[7] The NF-κB pathway is crucial for the host's inflammatory response and can be manipulated by viruses to promote their replication.

Furthermore, viral infections often trigger the interferon (IFN) signaling pathway , a critical component of the innate immune response. Type I IFNs, such as IFN-α and IFN-β, activate the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) with antiviral functions.[8][9][10] It is plausible that this compound could modulate this pathway, either directly or indirectly, to enhance the host's antiviral state.

The following diagram illustrates a hypothetical model of this compound's potential interaction with these key signaling pathways during a viral infection.

Further research is required to definitively map the signaling cascades affected by this compound and to understand the full scope of its antiviral mechanism. This knowledge will be instrumental in the development of novel therapeutic strategies against HSV-2 and potentially other viral infections.

References

- 1. beta-Carbolines from the blue-green alga Dichothrix baueriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. jmc.ac.il [jmc.ac.il]

- 4. broadpharm.com [broadpharm.com]

- 5. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Total Synthesis of Bauerine B: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed laboratory protocol for the total synthesis of Bauerine B, a cytotoxic β-carboline alkaloid. The synthesis follows the convergent strategy developed by Rocca et al., which involves key steps of metalation, Suzuki cross-coupling, and cyclization.[1] This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of this compound (7,8-dichloro-9-methyl-β-carboline) is achieved through a five-step sequence starting from commercially available 2,3-dichloroaniline. The overall synthetic yield for this compound is 41%.[2]

The retrosynthetic analysis reveals a strategy centered on the formation of a biaryl linkage followed by an intramolecular cyclization to construct the β-carboline core. The key disconnection is the C-4a to C-4b bond of the β-carboline, leading back to a 2,2'-diaminobiaryl precursor. This intermediate is assembled via a Suzuki cross-coupling reaction between a substituted aminophenylboronic acid and an aminopyridine derivative.

Logical Flow of the Synthetic Pathway:

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the this compound synthesis, including reaction yields and key parameters.

| Step | Reaction | Starting Material(s) | Product | Reagents | Yield (%) |

| 1 | Pivaloylation | 2,3-Dichloroaniline | 2,3-Dichloro-N-pivaloylaniline (4) | Pivaloyl chloride, Na2CO3 | Not Reported |

| 2 | Metalation-Boronation | 2,3-Dichloro-N-pivaloylaniline (4) | 2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5) | n-BuLi, B(OMe)3 | 65 |

| 3 | Suzuki Cross-Coupling | Boronic acid (5) and 3-Iodo-2-aminopyridine (6) | 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7) | Pd(PPh3)4, Na2CO3 | Good Yield |

| 4 | Cyclization | 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7) | 7,8-Dichloro-β-carboline (2) | Pyridinium chloride | Not Reported |

| 5 | N-Methylation | 7,8-Dichloro-β-carboline (2) | This compound (1) | Methyl iodide, Phase Transfer Catalyst | Very Good Yield |

| - | Overall | 2,3-Dichloroaniline | This compound (1) | - | 41 |

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dichloro-N-pivaloylaniline (4)

-

Procedure: To a solution of 2,3-dichloroaniline in a suitable solvent (e.g., dichloromethane), an aqueous solution of sodium carbonate (10%) is added. The mixture is cooled, and pivaloyl chloride is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield the product.

Step 2: Synthesis of 2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5)

-

Procedure: A solution of 2,3-dichloro-N-pivaloylaniline (4) in dry tetrahydrofuran (THF) is cooled to -15 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 6 hours. Trimethyl borate (B(OMe)3) is then added, and the reaction is stirred for an additional 2 hours at -15 °C. The reaction is quenched by hydrolysis, and the product is extracted to yield the boronic acid (5).

Step 3: Suzuki Cross-Coupling to form 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7)

-

Procedure: In a degassed solvent system (e.g., toluene/ethanol), 2,3-dichloro-6-(pivaloylamino)phenylboronic acid (5), 3-iodo-2-aminopyridine (6), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are combined. An aqueous solution of a base, typically sodium carbonate, is added. The mixture is heated under reflux until the starting materials are consumed (monitored by TLC). After cooling, the product is extracted, purified by chromatography to give the biaryl compound (7).

Step 4: Cyclization to form 7,8-Dichloro-β-carboline (2)

-

Procedure: The biaryl intermediate (7) is heated with pyridinium chloride at reflux for a short period (e.g., 15 minutes). The reaction mixture is then cooled and neutralized with an ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed, and dried to afford 7,8-dichloro-β-carboline (2).

Step 5: N-Methylation to form this compound (1)

-

Procedure: 7,8-Dichloro-β-carboline (2) is dissolved in a suitable solvent system for phase-transfer catalysis. Methyl iodide is added along with a phase-transfer catalyst (e.g., a quaternary ammonium salt). The reaction is stirred at room temperature until completion. The product, this compound (1), is then isolated and purified.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key transformations and the logical progression of the synthetic route.

Caption: Key transformations in this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Bauerine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Bauerine B, a beta-carboline alkaloid. The described protocol is designed for accurate and reproducible analysis, suitable for quality control and research purposes in drug development. This application note includes a detailed experimental protocol, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant hypothetical signaling pathway.

Introduction

This compound is a naturally occurring beta-carboline alkaloid, a class of compounds known for their diverse biological activities. As with any active pharmaceutical ingredient (API), establishing the purity of this compound is a critical step in the drug development process to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any potential impurities.[1][2] This application note provides a robust RP-HPLC method for the quantitative purity analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of alkaloids.[3]

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD, as beta-carbolines typically absorb in the UV range)[4][5] |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas both mobile phases before use.

-

Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 0.5 mg/mL. Further dilute this stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration of 50 µg/mL.

-

Sample Solution Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 50 µg/mL.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (methanol or initial mobile phase) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and peak area of this compound.

-

Inject the sample solution.

-

After each injection, run the gradient program as detailed in Table 1.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Identify any other peaks as potential impurities. The use of a DAD allows for the acquisition of UV spectra for all peaks, which can aid in the characterization of impurities.[6]

Data Presentation

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 2: Example Chromatographic Data for this compound Purity Analysis

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 4.2 | 15.6 | 0.31 | Impurity A |

| 2 | 8.9 | 22.1 | 0.44 | Impurity B |

| 3 | 15.7 | 4950.3 | 98.81 | This compound |

| 4 | 18.2 | 25.4 | 0.51 | Impurity C |

| Total | 5013.4 | 100.00 |

Calculation of Purity:

Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100

In this example, the purity of this compound is calculated as: (4950.3 / 5013.4) x 100 = 98.74%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

References

Application Notes and Protocols for the Structural Elucidation of Strychnine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the application of various NMR experiments for determining the complex structure of strychnine, a classic example of a natural product. The protocols outlined herein are designed to be broadly applicable for the structural analysis of other small to medium-sized organic molecules.

Data Presentation: NMR Spectroscopic Data for Strychnine

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for strychnine, crucial for its complete structural assignment.

Table 1: ¹H NMR Chemical Shift Assignments for Strychnine

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.28 | d | 7.4 |

| 2 | 7.22 | t | 7.7 |

| 3 | 7.08 | t | 7.4 |

| 4 | 8.08 | d | 8.2 |

| 8 | 3.84 | ddd | 11.5, 6.0, 3.5 |

| 11a | 3.12 | dd | 14.5, 3.5 |

| 11b | 2.65 | dd | 14.5, 11.5 |

| 12 | 4.28 | ddd | 11.5, 6.0, 1.0 |

| 13 | 3.18 | m | |

| 14 | 2.78 | m | |

| 15a | 2.35 | m | |

| 15b | 1.88 | m | |

| 16 | 3.58 | m | |

| 17a | 1.25 | m | |

| 17b | 1.95 | m | |

| 18a | 1.42 | m | |

| 18b | 2.30 | m | |

| 20a | 3.92 | d | 12.0 |

| 20b | 3.98 | d | 12.0 |

| 22 | 5.88 | d | 10.0 |

| 23a | 4.12 | dd | 12.0, 1.5 |

| 23b | 4.18 | dd | 12.0, 3.0 |

Table 2: ¹³C NMR Chemical Shift Assignments for Strychnine

| Position | Chemical Shift (δ, ppm) |

| 1 | 122.6 |

| 2 | 124.7 |

| 3 | 116.1 |

| 4 | 127.8 |

| 5 | 141.9 |

| 6 | 129.5 |

| 7 | 77.8 |

| 8 | 60.1 |

| 10 | 169.8 |

| 11 | 42.5 |

| 12 | 82.1 |

| 13 | 48.2 |

| 14 | 31.8 |

| 15 | 26.8 |

| 16 | 50.0 |

| 17 | 26.4 |

| 18 | 49.8 |

| 20 | 52.1 |

| 21 | 64.5 |

| 22 | 129.2 |

| 23 | 140.1 |

Table 3: Key 2D NMR Correlations for Strychnine Structure Elucidation

| Experiment | Key Correlations |

| COSY | H-1 ↔ H-2 ↔ H-3 ↔ H-4 (Aromatic system) |

| H-8 ↔ H-13 | |

| H-11a/b ↔ H-12 | |

| H-15a/b ↔ H-14, H-16 | |

| H-17a/b ↔ H-18a/b | |

| H-22 ↔ H-23a/b | |

| HSQC | H-1 ↔ C-1 |

| H-2 ↔ C-2 | |

| H-3 ↔ C-3 | |

| H-4 ↔ C-4 | |

| H-8 ↔ C-8 | |

| H-11a/b ↔ C-11 | |

| H-12 ↔ C-12 | |

| H-13 ↔ C-13 | |

| H-14 ↔ C-14 | |

| H-15a/b ↔ C-15 | |

| H-16 ↔ C-16 | |

| H-17a/b ↔ C-17 | |

| H-18a/b ↔ C-18 | |

| H-20a/b ↔ C-20 | |

| H-22 ↔ C-22 | |

| H-23a/b ↔ C-23 | |

| HMBC | H-1 ↔ C-3, C-5 |

| H-4 ↔ C-2, C-6 | |

| H-11a/b ↔ C-10, C-12, C-13 | |

| H-12 ↔ C-11, C-13, C-16 | |

| H-22 ↔ C-16, C-20 |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified strychnine sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. 1D NMR Spectroscopy (¹H and ¹³C)

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~16 ppm, centered around 5-6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm, centered around 100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal.

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

-

Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Data Points: 1024-2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

-

Number of Scans: 2-8 per increment.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width: ~16 ppm in the ¹H dimension (F2) and ~200-220 ppm in the ¹³C dimension (F1).

-

Data Points: 1024-2048 points in F2 and 128-256 increments in F1.

-

Number of Scans: 4-16 per increment.

-

¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

-

Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

-

Spectral Width: Same as the HSQC experiment.

-

Data Points: 1024-2048 points in F2 and 256-512 increments in F1.

-

Number of Scans: 8-32 per increment.

-

Long-Range Coupling Constant: Optimized for a long-range J-coupling of 8 Hz.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

The following diagrams illustrate the workflow and logical connections in the NMR-based structure elucidation of strychnine.

Application Notes and Protocols for Cell-Based Antiviral Screening of Bauerine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bauerine B is a β-carboline alkaloid first isolated from the blue-green alga Dichothrix baueriana. Preliminary studies have indicated that compounds within the bauerine family exhibit antiviral properties, including activity against Herpes Simplex Virus type 2 (HSV-2), a prevalent human pathogen responsible for genital herpes.[1] These application notes provide detailed protocols for robust cell-based assays to screen and characterize the anti-HSV-2 activity of this compound. The described methods, including the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay, are foundational for determining the compound's efficacy and potency. Additionally, a cytotoxicity assay is outlined to assess the therapeutic window of this compound.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize hypothetical, yet realistic, quantitative data for the antiviral activity and cytotoxicity of this compound against HSV-2 in Vero cells. These values are presented for illustrative purposes to guide researchers in their data analysis and comparison.

Table 1: Anti-HSV-2 Activity of this compound

| Assay Type | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) |

| Plaque Reduction | HSV-2 (Strain G) | Vero | 3.5 ± 0.4 | >28.5 |

| CPE Inhibition | HSV-2 (Strain G) | Vero | 4.2 ± 0.6 | >23.8 |

EC50 (50% effective concentration) is the concentration of this compound that inhibits viral plaque formation or cytopathic effect by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.

Table 2: Cytotoxicity of this compound

| Assay Type | Cell Line | Incubation Time (h) | CC50 (µM) |

| MTT Assay | Vero | 72 | >100 |

CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.

Experimental Protocols

Cell and Virus Culture

-

Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC® CCL-81™) are a suitable host for HSV-2 propagation and are recommended for these assays. Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: HSV-2 (e.g., Strain G, ATCC® VR-734™) should be propagated in Vero cells. Viral titers can be determined by a standard plaque assay to calculate the Plaque Forming Units per milliliter (PFU/mL). Aliquots of the virus stock should be stored at -80°C.

Plaque Reduction Assay

This assay is a gold-standard method to quantify the inhibition of infectious virus particles.

Materials:

-

Vero cells

-

HSV-2 virus stock

-

This compound stock solution (dissolved in DMSO)

-

DMEM with 2% FBS (infection medium)

-

Methylcellulose overlay medium (e.g., 1.2% methylcellulose in 2X DMEM)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

Protocol:

-

Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight.

-

On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

When the cell monolayer is confluent, remove the growth medium and wash the cells once with PBS.

-

Infect the cells with HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Add the prepared dilutions of this compound (or vehicle control) to the respective wells.

-

Overlay the cell monolayer with an equal volume of methylcellulose overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until distinct plaques are visible.

-

After incubation, remove the overlay and fix the cells with 10% formalin for at least 30 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100.

-

The EC50 value is determined by plotting the percentage of plaque inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-